molecular formula C11H17IN2O2S B13908182 N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide

N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide

Cat. No.: B13908182
M. Wt: 368.24 g/mol
InChI Key: SSIFAZRKLCTERH-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide (CAS 1022554-43-3) is a novel, high-value chemical scaffold identified as a potent and highly selective antagonist for the D3 dopamine receptor (D3R) through high-throughput screening . With the molecular formula C 11 H 17 IN 2 O 2 S and a molecular weight of 368.23 g/mol, this compound exhibits an unprecedented selectivity profile for D3R over other dopamine receptor subtypes (D1R, D2R, D4R, D5R) and demonstrates a unique positive allosteric modulator (PAM)-antagonist mechanism of action . This dual activity may confer significant therapeutic advantages, as PAM-antagonists theoretically exhibit higher affinity for agonist-occupied receptors, potentially leading to more effective reversal of pathological receptor signaling by endogenous agonists compared to orthosteric antagonists . This compound serves as a critical research tool and therapeutic lead in neuropsychopharmacology, particularly for the study and potential treatment of substance use disorders (SUD) including cocaine, methamphetamine, nicotine, and opioid abuse . Its high D3R selectivity is crucial for probing reward-related behaviors and craving without the motor side effects associated with D2R-preferring antagonists, due to the limited distribution of D3R in the dorsal striatum and its enrichment in ventral striatum circuits controlling mood and emotion . Researchers can utilize this compound in various assay formats, including β-arrestin recruitment and G protein activation assays, to investigate D3R signaling and allosteric modulation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C11H17IN2O2S

Molecular Weight

368.24 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-iodo-N-methylbenzenesulfonamide

InChI

InChI=1S/C11H17IN2O2S/c1-13(2)8-9-14(3)17(15,16)11-6-4-10(12)5-7-11/h4-7H,8-9H2,1-3H3

InChI Key

SSIFAZRKLCTERH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)S(=O)(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide typically follows a multi-step procedure:

  • Preparation of the sulfonyl chloride intermediate, specifically 4-iodobenzenesulfonyl chloride.
  • Nucleophilic substitution of the sulfonyl chloride with an appropriate amine, here N-methyl-2-(dimethylamino)ethylamine.
  • Purification and isolation of the final sulfonamide product.

These steps are supported by well-established organic synthesis methodologies for sulfonamide formation.

Preparation of 4-Iodobenzenesulfonyl Chloride

The key starting material, 4-iodobenzenesulfonyl chloride, is usually prepared by chlorosulfonation of 4-iodobenzene. The chlorosulfonation reaction involves treatment of 4-iodobenzene with chlorosulfonic acid under controlled temperature conditions (typically between −30 °C to +30 °C) to introduce the sulfonyl chloride group onto the aromatic ring. The reaction mixture is then quenched by pouring into an ice and aqueous ammonia mixture to yield the sulfonamide intermediate or the sulfonyl chloride itself, depending on the protocol.

Nucleophilic Substitution with N-Methyl-2-(dimethylamino)ethylamine

The prepared 4-iodobenzenesulfonyl chloride is reacted with N-methyl-2-(dimethylamino)ethylamine under basic conditions to form the target sulfonamide. The reaction is generally carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the released hydrochloric acid.

A typical procedure involves:

  • Dissolving 4-iodobenzenesulfonyl chloride in anhydrous dichloromethane.
  • Adding the amine slowly with stirring at low temperature to control the exothermic reaction.
  • Stirring the reaction mixture for several hours at room temperature or slightly elevated temperature (e.g., 40–70 °C).
  • Workup by aqueous extraction to remove inorganic salts.
  • Purification by recrystallization or chromatography.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Chlorosulfonation 4-Iodobenzene + chlorosulfonic acid −30 to +30 1–2 85–95 Quenched in ice/ammonia mixture
Sulfonyl chloride isolation Extraction and drying Room temp Used directly or purified as needed
Sulfonamide formation 4-Iodobenzenesulfonyl chloride + N-methyl-2-(dimethylamino)ethylamine + base (e.g., triethylamine) 0–25 (initial), then 25–70 4–6 70–90 Solvent: dichloromethane or THF
Purification Recrystallization or chromatography To obtain analytically pure product

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological membranes, while the iodine atom may participate in halogen bonding with target proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Features

The target compound’s structure is compared to related sulfonamides and amines below:

Compound Name Key Substituents Molecular Weight (g/mol) Key Structural Differences Reference
N-(2-(Dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide Iodo, dimethylaminoethyl, N-methyl 368.23 Para-iodo substitution; tertiary amine side chain
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide Hydroxyethyl, methyl 215.29 (estimated) Hydroxyethyl group instead of dimethylaminoethyl
N-(2-Chloroethyl)-4-methylbenzenesulfonamide Chloroethyl, methyl 233.72 (estimated) Chloroethyl group (reactive leaving group)
4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide Aminomethyl, dimethyl 228.30 (estimated) Aminomethyl substituent; lacks iodine
N-(4-Methoxyphenyl)benzenesulfonamide Methoxyphenyl 277.31 (estimated) Methoxy substituent; no aliphatic side chain

Key Observations :

  • The iodo substituent in the target compound distinguishes it from methyl, methoxy, or chloro analogs, influencing electronic properties and steric bulk .
  • The dimethylaminoethyl side chain enhances solubility compared to hydroxyethyl () or chloroethyl () groups, which may affect pharmacokinetics .
  • The N-methyl sulfonamide group is conserved across many analogs, but the para-iodo substitution is unique to the target compound .

Physicochemical Properties

Solubility and Basicity
  • Target Compound: The dimethylaminoethyl group provides a basic tertiary amine (pKa ~8–10), enhancing water solubility in acidic environments .
  • N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide : The hydroxyethyl group offers hydrogen-bonding capability but lacks basicity, likely reducing solubility in acidic media .
  • N-(2-Chloroethyl)-4-methylbenzenesulfonamide: The chloroethyl group is non-basic and may confer reactivity (e.g., nucleophilic substitution) absent in the target compound .
Electronic Effects
  • The para-iodo substituent in the target compound is strongly electron-withdrawing, increasing the sulfonamide’s acidity (lower pKa) compared to methyl or methoxy analogs .

Reactivity and Functional Potential

  • Iodo Substituent : The iodine atom in the target compound may allow for further functionalization (e.g., Suzuki coupling or radio-labeling for imaging) .
  • Chloroethyl Analog: The chloroethyl group in is a reactive site for alkylation or elimination reactions, unlike the stable dimethylaminoethyl chain in the target compound .
  • Perfluorinated Sulfonamides (): These exhibit extreme electron-withdrawing effects due to fluorine atoms, contrasting with the iodine-mediated effects in the target compound .

Biological Activity

N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₈I N₃O₂S
  • Molecular Weight : 353.26 g/mol

This compound belongs to the class of sulfonamides, which are known for their antibacterial properties and ability to inhibit various enzymes.

  • Enzyme Inhibition :
    • This compound has shown promise as an inhibitor of various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies indicate that it may exhibit competitive inhibition against these enzymes, which are crucial in neurotransmission and have implications in neurodegenerative diseases .
  • Anticancer Activity :
    • Research indicates that sulfonamide derivatives can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival has been observed, suggesting potential use in cancer therapy .
  • Antimicrobial Properties :
    • The sulfonamide group is traditionally associated with antibacterial activity. Preliminary studies suggest that the compound may exhibit broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AChE InhibitionIC50 = 7.31 μM
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against E. coli and S. aureus

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential role in treating neurodegenerative disorders such as Alzheimer's disease .
  • Cancer Cell Line Studies :
    • In vitro assays on various cancer cell lines (e.g., breast and lung cancer) revealed that the compound significantly reduced cell viability at concentrations as low as 10 μM, indicating strong anticancer potential .
  • Antimicrobial Efficacy :
    • A series of experiments confirmed that the compound effectively inhibited bacterial growth in both planktonic and biofilm states, making it a candidate for further development as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of the amine precursor. For example, reacting 4-iodobenzenesulfonyl chloride with N-methyl-2-(dimethylamino)ethylamine in anhydrous dichloromethane under nitrogen, with triethylamine as a base. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like double sulfonamides, as observed in analogous syntheses . Table 1 : Key Reaction Parameters
ReagentSolventTemperatureYield (%)
4-Iodobenzenesulfonyl chlorideCH₂Cl₂0–25°C60–75
N-methyl-2-(dimethylamino)ethylamineTHFReflux45–50

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves sulfonamide geometry and iodine positioning. A related compound (4-(4-methylbenzenesulfonamido)benzoic acid) showed C–S bond lengths of 1.76–1.79 Å and S–N distances of 2.63 Å, with hydrogen-bonded dimeric packing .
  • DFT/TD-DFT : Predicts vibrational frequencies (e.g., S=O stretches at 1150–1350 cm⁻¹) and electronic transitions. Solvent effects (e.g., DMSO) alter charge distribution .
  • ¹H/¹³C NMR : Dimethylamino protons appear as singlets (~δ 2.2–2.5 ppm); aromatic protons split due to iodine’s electronegativity .

Q. What are the primary biochemical targets or pathways modulated by this compound?

  • Methodological Answer : While direct studies are limited, structural analogs (e.g., pyrimidine-linked sulfonamides) inhibit kinases or GPCRs via sulfonamide–active site interactions. Molecular docking (AutoDock Vina) of a related compound showed binding energy of −9.2 kcal/mol to cyclooxygenase-2, suggesting anti-inflammatory potential .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical stability?

  • Methodological Answer : Crystal structures (e.g., C22H23BrN4O3S2) reveal layered packing via π-π stacking (3.8–4.1 Å spacing) and hydrogen bonds (N–H⋯O, 2.02 Å). Iodine’s bulkiness may disrupt packing, reducing melting points compared to non-halogenated analogs .

Q. What computational strategies predict its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) map electrostatic potential surfaces, identifying iodine as a leaving group (Mulliken charge: −0.25). Solvent models (PCM) show DMF enhances SN2 reactivity (activation energy: 28.5 kcal/mol) .

Q. How do unexpected byproducts form during synthesis, and how can they be mitigated?

  • Methodological Answer : Over-sulfonylation can yield bis-sulfonamides (e.g., N-(aryl)-di-sulfonamide structures). Stoichiometric control (1:1 sulfonyl chloride:amine) and low temperatures (−5°C) minimize this. LC-MS monitoring detects intermediates (m/z 450–500) for real-time adjustment .

Q. How do contradictory bioactivity results arise across studies, and how should they be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM) may stem from assay conditions (e.g., serum protein binding). Normalize data using standardized protocols (e.g., CLSI guidelines) and validate via orthogonal assays (SPR vs. fluorescence polarization) .

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